1H-Pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound frequently employed as a fundamental building block in medicinal chemistry. Its derivatives have shown promising activity in various biological assays, marking its significance in scientific research, particularly in developing novel therapeutic agents. [, , ]
Future Directions
Structure-Activity Relationship (SAR) Studies: Continued exploration of the relationship between the structure of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine derivatives and their biological activities is crucial for designing more potent and selective compounds. [, ]
Developing Isoform-Specific Kinase Inhibitors: Further research into designing highly selective inhibitors targeting specific kinase isoforms could lead to more effective therapies with fewer side effects. [, ]
Investigating Novel Mechanisms of Action: Exploring the potential of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine derivatives beyond kinase inhibition, such as their interactions with other receptors and signaling pathways, may uncover new therapeutic applications. [, ]
Related Compounds
N6-(Benzyl)-ATP
Compound Description: N6-(Benzyl)-ATP is an analog of ATP, modified with a benzyl group at the N6 position of the adenine ring. Research has shown that N6-(Benzyl)-ATP exhibits a significantly higher binding affinity and catalytic efficiency for analog-specific PKCδ compared to wild-type PKCδ []. This modified kinase demonstrates a preference for N6-(Benzyl)-ATP as a phosphate donor [].
Relevance: N6-(Benzyl)-ATP's structural similarity to ATP and its interaction with the modified PKCδ enzyme highlight the impact of specific substitutions on the activity and binding affinity of molecules targeting kinases. This knowledge can be extrapolated to the design of novel compounds targeting 1H-Pyrazolo[3,4-d]pyrimidin-4-amine-related kinases. The study also provides insights into the structure-activity relationship of ATP analogs and their potential use as tools for investigating kinase function [].
Compound Description: 1NA-PP1 is a potent and specific inhibitor of analog-specific PKCδ []. It exhibits unique inhibitory activity against the analog-specific PKCδ, while having no effect on the wild-type PKCδ [].
Relevance: This compound exemplifies the potential for designing highly selective inhibitors for specific kinase variants, like those related to 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. The specific interaction of 1NA-PP1 with the engineered PKCδ underscores the importance of structural modifications in achieving selectivity in kinase inhibition [].
Compound Description: Similar to 1NA-PP1, 2MB-PP1 is a selective inhibitor of analog-specific PKCδ, displaying no inhibitory activity against the wild-type variant of this kinase []. This compound further demonstrates the feasibility of creating highly specific inhibitors through structural modifications.
Relevance: The successful design of 2MB-PP1 reinforces the understanding of structure-activity relationships in developing selective kinase inhibitors. By modifying the substituents on the pyrazolo[3,4-d]pyrimidine scaffold, as seen with 1NA-PP1 and 2MB-PP1, researchers can potentially develop compounds with enhanced selectivity for specific kinases related to 1H-Pyrazolo[3,4-d]pyrimidin-4-amine [].
Compound Description: This compound serves as a crucial starting material in the synthesis of Ibrutinib, a medication used for treating certain types of lymphomas []. SM1 embodies the pyrazolo[3,4-d]pyrimidin-4-amine core, highlighting its versatility as a building block for pharmacologically active compounds.
Relevance: The use of SM1 in synthesizing Ibrutinib illustrates the therapeutic potential of molecules containing the 1H-Pyrazolo[3,4-d]pyrimidin-4-amine scaffold. This example underscores the significance of this chemical structure in medicinal chemistry and its potential for developing treatments for various diseases [].
Compound Description: INH #1 is a novel compound with NF-κB inhibitory properties. Studies have shown its anti-inflammatory effects in various animal models of inflammation, suggesting its potential as a therapeutic agent for inflammatory diseases [].
Relevance: While the specific structure of INH #1 is not disclosed in the provided abstract, it is mentioned as a derivative of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine []. This connection highlights the potential of modifying the 1H-Pyrazolo[3,4-d]pyrimidin-4-amine scaffold to develop novel compounds with desirable pharmacological properties, such as anti-inflammatory activity.
Compound Description: This class of compounds exhibits potent inhibitory activity against Src kinase, a target for treating triple-negative breast cancer (TNBC) []. These derivatives demonstrate significant anti-TNBC activities in both in vitro and in vivo studies.
Relevance: The structural similarity of these derivatives to 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, particularly the presence of the pyrazolo[3,4-d]pyrimidin-4-amine core, suggests the potential for exploring 1H-Pyrazolo[3,4-d]pyrimidin-4-amine as a starting point for developing novel Src kinase inhibitors. This could open avenues for designing new therapies for TNBC and other Src kinase-driven diseases [].
Compound Description: This compound represents a 4,6-disubstituted 1H-pyrazolo[3,4-d]pyrimidine derivative. Its synthesis and characterization contribute to the exploration of this class of compounds, which hold pharmacological significance [].
Relevance: This compound's structural similarity to 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, particularly the shared pyrazolo[3,4-d]pyrimidin-4-amine core, emphasizes the potential for generating diverse chemical entities by introducing different substituents on this core structure. Expanding the library of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine derivatives with varying substitutions could lead to the discovery of new compounds with improved or distinct biological activities [].
Compound Description: This series of compounds shows promising RET protein kinase inhibitory activity []. Notably, compound 7a within this series exhibits good selectivity for RET kinase and inhibits GDNF-induced RET phosphorylation of ERK1/2 in MCF-7 breast cancer cells, highlighting its therapeutic potential [].
Relevance: The presence of the 1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold in these RET kinase inhibitors underscores its importance in developing kinase-targeting drugs. Exploring the structure-activity relationship of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine analogs could lead to discovering new compounds with enhanced potency and selectivity for RET kinase or other related kinases [].
Compound Description: The crystal structure of this compound provides valuable insights into the three-dimensional arrangement of atoms within this specific pyrazolo[3,4-d]pyrimidine derivative []. This information can be valuable for understanding the binding interactions of similar compounds with target proteins.
Relevance: Understanding the crystal structure of 1-Isopropyl-3-(prop-1-en-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can guide the design of novel 1H-Pyrazolo[3,4-d]pyrimidin-4-amine analogs by providing a structural basis for optimizing interactions with target proteins. This knowledge is essential for developing compounds with improved pharmacological properties [].
Compound Description: This compound demonstrates potent and selective inhibitory activity against a genetically engineered Hog1 kinase (Hog1T100G), making it a valuable tool for studying Hog1 signaling in yeast [].
Relevance: The successful application of 1-Isopropyl-3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine as a chemical tool for investigating Hog1 signaling highlights the potential of designing similar compounds targeting kinases related to 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. It emphasizes the feasibility of developing potent and selective inhibitors for specific kinases through rational drug design. Additionally, it showcases the broader application of such compounds in dissecting cellular signaling pathways [].
Compound Description: S29 is identified as an anticancer drug and a potent inhibitor of cytoplasmic tyrosine kinase (c-SRC) []. Its potential for treating neuroblastoma is investigated by exploring its delivery using graphene-based carriers [, , ].
Relevance: While not directly stated as a derivative, S29 shares a close structural resemblance to 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, particularly the presence of the pyrazolo[3,4-d]pyrimidin-4-amine core. Investigating S29's structure-activity relationship can offer valuable insights into designing and optimizing 1H-Pyrazolo[3,4-d]pyrimidin-4-amine analogs for enhanced anticancer activity [, , ].
Compound Description: PP1 acts as a selective Src kinase inhibitor, specifically targeting Src activation at Tyr 416 []. It has shown potential in alleviating liver fibrosis by promoting hepatic stellate cell ferroptosis, suggesting its therapeutic value in treating liver fibrosis [].
Relevance: The structural similarity between PP1 and 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, notably the shared pyrazolo[3,4-d]pyrimidin-4-amine core, highlights the possibility of developing novel 1H-Pyrazolo[3,4-d]pyrimidin-4-amine derivatives as Src kinase inhibitors. This opens up avenues for exploring their potential in treating liver fibrosis and other Src kinase-related diseases [].
Compound Description: This compound functions as a pharmacological Fyn kinase inhibitor []. Researchers used it alongside another Fyn kinase inhibitor, Leflunomide, to demonstrate the involvement of Fyn in UVB-induced COX-2 expression in JB6 P+ cells [].
Relevance: This compound's structural similarity to 1H-Pyrazolo[3,4-d]pyrimidin-4-amine suggests that modifications to the 1H-Pyrazolo[3,4-d]pyrimidin-4-amine scaffold could be explored to develop novel Fyn kinase inhibitors. Such inhibitors could be valuable tools for studying Fyn kinase function and its role in various cellular processes, potentially leading to new therapeutic applications [].
Classification
1H-Pyrazolo[3,4-d]pyrimidin-4-amine is classified as a heterocyclic aromatic amine. Its structure consists of two nitrogen atoms in the pyrazole ring and one nitrogen atom in the pyrimidine ring, making it a member of both the pyrazole and pyrimidine families. This classification is significant for its reactivity and interactions in biological systems.
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-d]pyrimidin-4-amine involves several methods, with variations depending on the desired derivatives. Common synthetic routes include:
Reflux Method: A typical synthesis begins with the reaction of phenyl hydrazine with carbonitriles or other suitable precursors under reflux conditions. For instance, 5-amino-3-methyl-1-phenylpyrazole-4-carbonitrile can be synthesized by refluxing phenyl hydrazine with 2-(1-ethoxyethylidene)malononitrile in ethanol for approximately two hours, followed by further reactions with formic acid to yield the desired pyrazolo[3,4-d]pyrimidine derivative .
Alkylation Reactions: Subsequent alkylation can be performed using various alkylating agents (e.g., methyl iodide or propargyl bromide) in the presence of bases like potassium carbonate and phase transfer catalysts such as tetra-n-butylammonium bromide .
High-Temperature Reactions: Some derivatives can also be synthesized through high-temperature reactions involving formamide or urea under specific conditions (e.g., 180 °C for 24 hours) .
Key Parameters
Temperature: Typically ranges from room temperature to 180 °C.
Solvents: Common solvents include ethanol and dimethylformamide (DMF).
Reaction Time: Varies from a few hours to overnight depending on the specific reaction.
Molecular Structure Analysis
The molecular structure of 1H-pyrazolo[3,4-d]pyrimidin-4-amine is characterized by:
Molecular Formula: C7H7N5
Molecular Weight: Approximately 163.17 g/mol.
The compound features a fused ring system consisting of a pyrazole and pyrimidine moiety. The presence of amino groups at the 4-position enhances its solubility and reactivity. Structural elucidation techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are commonly employed to confirm the molecular structure and assess intermolecular interactions .
Structural Data
NMR Chemical Shifts: Significant peaks are observed in the NMR spectrum corresponding to the hydrogen atoms on the aromatic rings and amino groups.
Crystallographic Data: X-ray diffraction studies provide insights into bond lengths and angles within the fused ring system.
Chemical Reactions Analysis
1H-Pyrazolo[3,4-d]pyrimidin-4-amine participates in various chemical reactions, including:
Nucleophilic Substitution Reactions: The amino group can act as a nucleophile in reactions with electrophiles, leading to substituted derivatives.
Condensation Reactions: The compound can undergo condensation with carbonyl-containing compounds to form more complex structures.
Hydrogen Bonding Interactions: The amino group can engage in hydrogen bonding with biological targets such as enzymes or receptors, influencing its pharmacological properties .
Relevant Technical Details
Reaction conditions (temperature, solvent) significantly affect yields and selectivity.
Mechanism of Action
The mechanism of action for 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives primarily involves their role as kinase inhibitors. For instance:
Inhibition of Kinase Activity: These compounds have been shown to inhibit Src kinase activity effectively, which is crucial in cancer signaling pathways .
Binding Interactions: Molecular docking studies suggest that these compounds bind to the ATP-binding site of kinases through hydrogen bonds and hydrophobic interactions.
Relevant Data
In vitro studies indicate that certain derivatives exhibit IC50 values in the nanomolar range against Src kinase, demonstrating potent inhibitory effects .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1H-pyrazolo[3,4-d]pyrimidin-4-amine include:
Appearance: Typically appears as a crystalline solid.
Solubility: Generally soluble in polar solvents like ethanol and DMF.
Melting Point: Specific melting points vary based on substitutions but are generally within a predictable range for similar heterocycles.
Relevant Data
Spectroscopic methods (IR, NMR) provide data on functional groups present:
IR spectra typically show characteristic peaks for NH stretching around 3200 cm−1 and aromatic C-H bending modes.
Applications
1H-Pyrazolo[3,4-d]pyrimidin-4-amine has several scientific applications:
Pharmaceutical Development: It serves as a scaffold for developing new anticancer agents targeting specific kinases involved in tumor growth.
Biochemical Research: Used in studies exploring signal transduction pathways related to cancer progression.
Synthetic Chemistry: Acts as an intermediate for synthesizing more complex heterocyclic compounds with potential therapeutic properties .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.